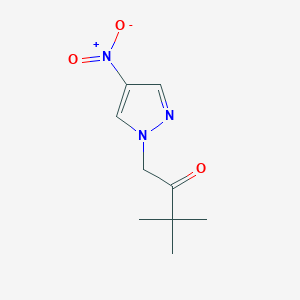
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, also known as 3,3-dimethyl-1-pyrazole-4-nitrile (DMPN), is a novel chemical compound with a wide range of potential applications in the scientific research field. This compound has been the subject of numerous studies due to its unique structure and properties. It has been used in the synthesis of a variety of molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. In addition, DMPN has also been studied for its potential applications in the biochemical and physiological fields.
Scientific Research Applications
Antifungal Applications
Research has shown that compounds with pyrazole moieties, such as those tested against Fusarium oxysporum f. sp. Albedinis, demonstrate significant antifungal activity. The structure–activity relationship (SAR) interpretations for pharmacophore site predictions highlight the antifungal pharmacophore sites common in these compounds. This suggests potential applications of similar structures in combating fungal diseases affecting crops, especially in date palms (Kaddouri et al., 2022).
Synthesis and Medicinal Chemistry
Pyrazole derivatives are extensively used as synthons in organic synthesis due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole moiety makes it an interesting template for combinatorial as well as medicinal chemistry, suggesting potential research applications in drug discovery and development (Dar & Shamsuzzaman, 2015).
Industrial and Educational Research
The paper discussing the ethylene dimerization process with a focus on Alphabutol technology indicates the significance of pyrazole derivatives in industrial applications, particularly in the production of Butene-1, a compound used to regulate the density of polyethylene. This underscores the relevance of pyrazole-based compounds in chemical engineering and materials science research (Alenezi et al., 2019).
Therapeutic Applications
The exploration of pyrazoline derivatives in the development of new anticancer agents provides insight into the therapeutic potential of compounds with similar structures. Pyrazoline is highlighted for its significant biological effect, indicating the scope for further research into its applications in cancer therapy (Ray et al., 2022).
Chemical Synthesis and Reactivity
The synthesis and reactivity of hexasubstituted pyrazolines, including discussions on synthetic routes and applications in creating highly substituted compounds, suggest that similar methodologies could be applied to the synthesis and study of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one. This could lead to the development of novel compounds with potential applications in various fields of chemistry (Baumstark et al., 2013).
properties
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

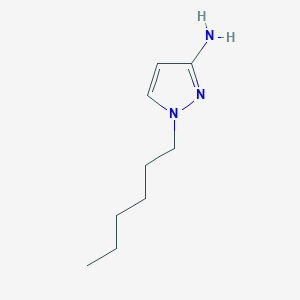
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
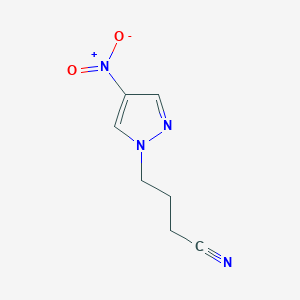
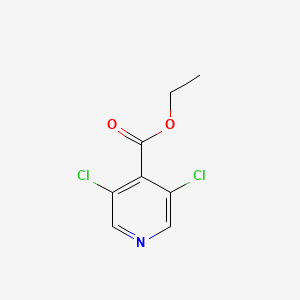

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
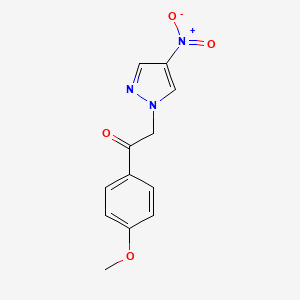
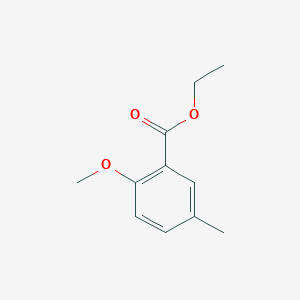
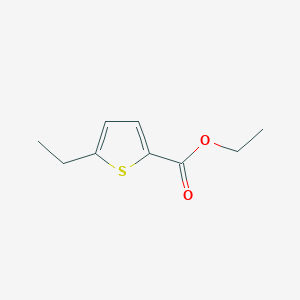
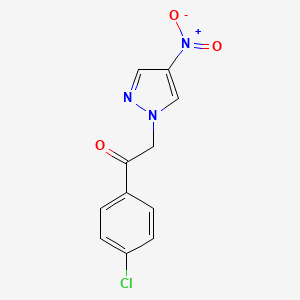
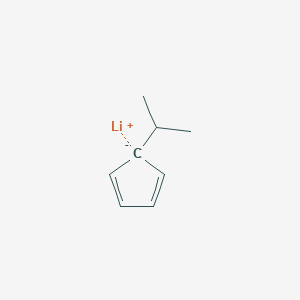


![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)